molecular formula C11H14N2O5 B2654461 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid CAS No. 1016703-35-7

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid

Cat. No.: B2654461
CAS No.: 1016703-35-7
M. Wt: 254.242
InChI Key: WNEXYSRMIICHHP-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid is an organic compound with the molecular formula C11H14N2O5 It is characterized by the presence of a methoxy group, a nitro group, and an amino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid typically involves the reaction of 2-methoxy-4-nitroaniline with butanoic acid derivatives under specific conditions. One common method involves the use of coupling reagents to facilitate the formation of the amide bond between the amino group of 2-methoxy-4-nitroaniline and the carboxyl group of butanoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-methoxy-4-aminophenyl)amino]butanoic acid .

Scientific Research Applications

4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-nitrobenzoic acid: Similar in structure but lacks the butanoic acid moiety.

    4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid derivatives: Various derivatives with different substituents on the aromatic ring or the butanoic acid chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-methoxy-4-nitroanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-18-10-7-8(13(16)17)4-5-9(10)12-6-2-3-11(14)15/h4-5,7,12H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEXYSRMIICHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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